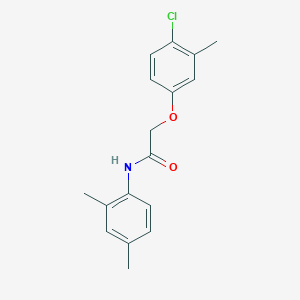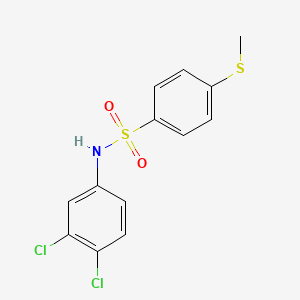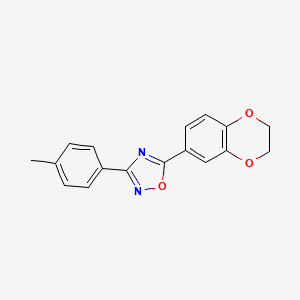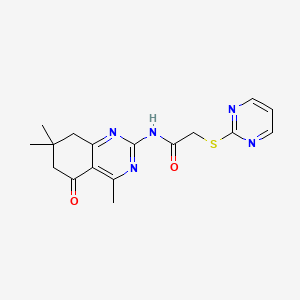![molecular formula C12H13N5OS B4872845 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B4872845.png)
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone
Vue d'ensemble
Description
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone is a complex organic compound that features a triazole ring, an indole ring, and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with succinic anhydride under microwave irradiation.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazole intermediate with a suitable thiol reagent.
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of the Indole and Triazole Rings: The final step involves coupling the indole and triazole intermediates through a suitable linker, such as an ethanone group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Agrochemicals: The compound can be used as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Material Science: It can be used in the synthesis of new functional materials, such as polymers and metal-organic frameworks.
Mécanisme D'action
The mechanism of action of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. For example, the triazole ring can act as a ligand for metal ions, while the indole ring can interact with various biological receptors. The sulfanyl group can participate in redox reactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-1,2,4-triazole: A simpler triazole compound with similar chemical properties.
1H-1,2,4-triazol-3-amine:
Uniqueness
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone is unique due to its combination of a triazole ring, an indole ring, and a sulfanyl group. This combination provides a versatile scaffold for the development of new compounds with diverse applications.
Propriétés
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c13-11-14-12(16-15-11)19-7-10(18)17-6-5-8-3-1-2-4-9(8)17/h1-4H,5-7H2,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCGBVIAXLHPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NNC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-1-(4-chlorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B4872796.png)
![methyl 2-(4,5-dibromo-2-thienyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4872801.png)

![(5E)-1-(2,3-Dimethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4872815.png)
![5-[(2-biphenylylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4872821.png)


![ethyl 2-{butyl[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4872844.png)
![1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4872846.png)
![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4872848.png)
![N-cyclohexyl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4872855.png)
METHANONE](/img/structure/B4872858.png)

